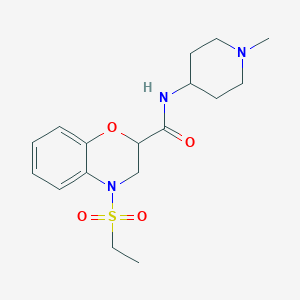![molecular formula C15H15ClN2O B4498206 3-(3-CHLOROPHENYL)-1-[(3-METHYLPHENYL)METHYL]UREA](/img/structure/B4498206.png)
3-(3-CHLOROPHENYL)-1-[(3-METHYLPHENYL)METHYL]UREA
Overview
Description
3-(3-Chlorophenyl)-1-[(3-methylphenyl)methyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a methylphenylmethyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1-[(3-methylphenyl)methyl]urea typically involves the reaction of 3-chloroaniline with 3-methylbenzyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-chloroaniline} + \text{3-methylbenzyl isocyanate} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-[(3-methylphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ureas or thioureas.
Scientific Research Applications
3-(3-Chlorophenyl)-1-[(3-methylphenyl)methyl]urea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-[(3-methylphenyl)methyl]urea involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-1-phenylurea: Lacks the methyl group on the phenyl ring.
3-(4-Chlorophenyl)-1-[(3-methylphenyl)methyl]urea: Chlorine atom is positioned differently on the phenyl ring.
3-(3-Chlorophenyl)-1-[(4-methylphenyl)methyl]urea: Methyl group is positioned differently on the phenyl ring.
Uniqueness
3-(3-Chlorophenyl)-1-[(3-methylphenyl)methyl]urea is unique due to the specific positioning of the chlorine and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that are not observed in similar compounds.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[(3-methylphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11-4-2-5-12(8-11)10-17-15(19)18-14-7-3-6-13(16)9-14/h2-9H,10H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFDTMKTGRMQAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B4498129.png)
![4-fluoro-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B4498136.png)
![[6-(3-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]acetonitrile](/img/structure/B4498142.png)
![4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE](/img/structure/B4498156.png)
![N-(2-fluorophenyl)-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4498157.png)
![N-(3-methoxyphenyl)-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4498161.png)
![N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B4498162.png)
![3-amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4498169.png)
![2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide](/img/structure/B4498190.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B4498201.png)

![3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole](/img/structure/B4498210.png)
![ethyl 4-{3-methyl-4-[methyl(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4498212.png)
